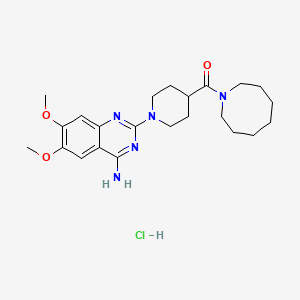

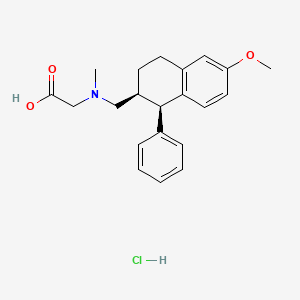

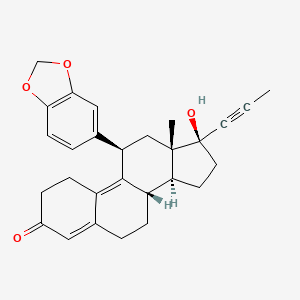

![molecular formula C16H13F3N6O B1677544 N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide CAS No. 1124381-43-6](/img/structure/B1677544.png)

N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide

Overview

Description

“N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds .

Synthesis Analysis

The synthesis of such compounds often involves various methods to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . A base-promoted tandem SNAr/Boulton-Katritzky rearrangement offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3), a cyclopropylamino group, and a [1,2,4]triazolo[1,5-a]pyridin-2-yl group . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications

ASK1 Inhibition

MSC2032964A is a potent and selective inhibitor of ASK1 (Apoptosis Signal-regulating Kinase 1), with an IC50 value of 93 nM . ASK1 is a member of the MAP kinase family, which plays a critical role in cellular responses to stress signals .

Neuroinflammation Suppression

The compound has been shown to suppress neuroinflammation in a mouse EAE (Experimental Autoimmune Encephalomyelitis) model . This suggests potential applications in the treatment of neuroinflammatory diseases.

p38 Phosphorylation Blocking

MSC2032964A can block LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This indicates its potential use in studying the role of p38 MAPK in various cellular processes and diseases.

Selectivity Over Other Kinases

The compound is selective for ASK1 over a panel of 210 kinases . This high selectivity makes it a valuable tool for studying ASK1-specific cellular responses.

Oral Bioavailability

MSC2032964A is orally bioavailable , which makes it a convenient option for in vivo studies and potential therapeutic applications.

Brain Penetration

The compound is brain penetrant , suggesting its potential use in the treatment of central nervous system disorders.

Future Directions

Mechanism of Action

Target of Action

MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . It plays a crucial role in cellular responses to stressors like oxidative stress, endoplasmic reticulum stress, and calcium influx .

Mode of Action

MSC2032964A selectively inhibits ASK1 over a panel of 210 kinases . It blocks lipopolysaccharide (LPS)-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This inhibition of ASK1 prevents the downstream activation of the p38 MAPK pathway, which is often associated with inflammation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by MSC2032964A is the ASK1-p38 MAPK pathway . Under stress conditions, ASK1 is activated and subsequently activates the p38 MAPK pathway. This pathway plays a critical role in the regulation of cellular responses to stress, leading to inflammation and apoptosis . By inhibiting ASK1, MSC2032964A prevents the activation of this pathway, thereby suppressing these cellular responses .

Pharmacokinetics

MSC2032964A is orally bioavailable and brain penetrant . It has good metabolic stability with microsomal clearance <4 ml/min/mg, and a good apparent permeability . The compound is also soluble in DMSO and ethanol .

Result of Action

The inhibition of ASK1 by MSC2032964A leads to the suppression of neuroinflammation . It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . In a mouse model of experimental autoimmune encephalomyelitis (EAE), MSC2032964A was shown to reduce demyelination in the optic nerve and decrease astrocyte and microglia activation in the spinal cord .

properties

IUPAC Name |

N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKGFHHTSUKORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide | |

CAS RN |

1124381-43-6 | |

| Record name | MSC-2032964A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSC-2032964A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

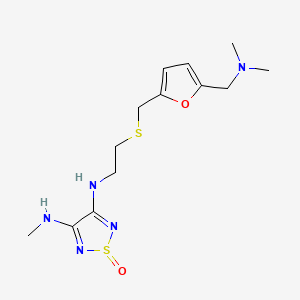

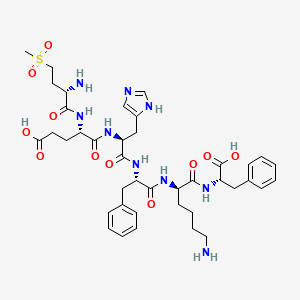

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

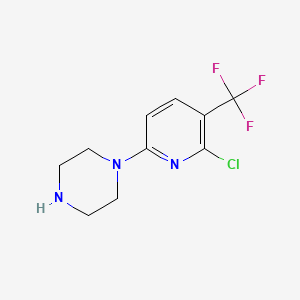

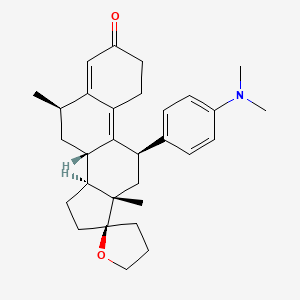

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)

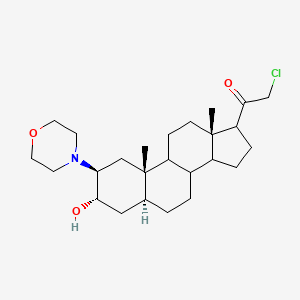

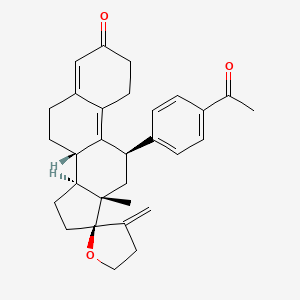

![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)

![5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1677481.png)

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)